奥拉西坦-13C2,15N

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

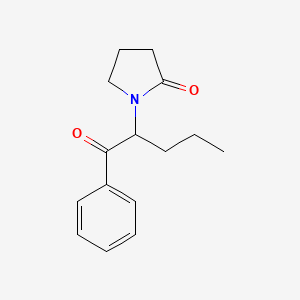

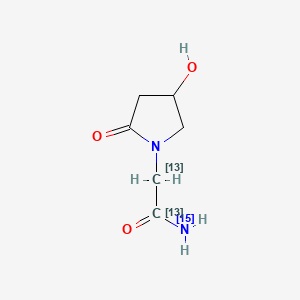

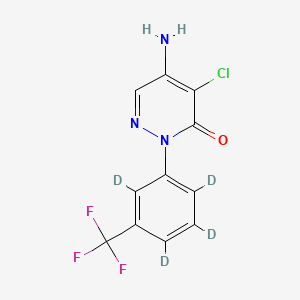

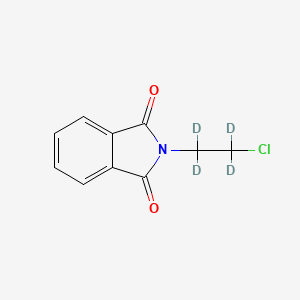

Oxiracetam-13C2,15N is a biochemical used for proteomics research . It is also known as 4-Hydroxy-2-oxo-1-pyrrolidineacetamide-13C2,15N . The molecular formula is C413C2H10N15NO3 and the molecular weight is 161.13 .

Molecular Structure Analysis

The molecular structure of Oxiracetam-13C2,15N is C413C2H10N15NO3 . A specific analytical method for analyzing (S)-oxiracetam and four related impurities in the bulk drug of (S)-oxiracetam using high-performance liquid chromatography (HPLC) has been reported .

Chemical Reactions Analysis

Oxiracetam has been shown to have effects on cognitive impairment in the early phase of traumatic brain injury . It has been suggested that (S)-oxiracetam, but not ®-oxiracetam, was the effective ingredient that alleviated the impairments of spatial learning and memory .

Physical And Chemical Properties Analysis

Oxiracetam-13C2,15N appears as a white to off-white solid . It is soluble in DMSO and water .

科学研究应用

Traumatic Brain Injury Treatment

Oxiracetam has been found to alleviate anti-inflammatory activity and ameliorate cognitive impairment in the early phase of traumatic brain injury (TBI) . It increases superoxide dismutase (SOD)1 and SOD2 mRNA expression, decreases intracellular reactive oxygen species production and apoptotic effects . TBI mice treated with oxiracetam exhibited fewer cortical damaged lesions, less brain edema, and fewer Fluoro-Jade B (FJB)-positive and terminal deoxynucleotidyl transferase dUTP nick end-labeling (TUNEL)-positive cells compared to those without oxiracetam treatment .

Neuroprotection in Hypoxia-Ischemia Neonatal Brain Injury

Oxiracetam mediates neuroprotection through the regulation of microglia under hypoxia-ischemia neonatal brain injury in mice . It significantly curtailed the size of ischemic penumbra together with a drastic reduction of infarction . Oxiracetam switched polarization of microglia from the inflammatory towards the alternatively activated phenotype, thus promoting microglia from being neurotoxic into neuroprotective .

Regulation of Microglia Activation and Autophagy

Oxiracetam reduced the expansion of ischemic infarction in part via regulating the interplay between microglia activation and autophagy . It promoted autophagy through the AMPK/mTOR pathway, which further induced the transition of the inflammatory to the alternatively activated phenotype in microglia .

Stable Isotope Labelling in Plant Research

While not directly related to Oxiracetam-13C2,15N, the use of stable isotopically labelled organisms, such as 13C and 15N, has found wide application in life science research including plant physiology, plant stress and defense as well as metabolism related sciences . The reproducible production of plant material enriched with stable isotopes is of considerable interest .

安全和危害

Oxiracetam has been used in clinical trials and has been shown to be safe even when high doses are consumed for a long period of time . In a study on the pharmacokinetic properties of S-oxiracetam, it was well tolerated, and no serious adverse events occurred in 2.0, 4.0, and 8.0 g in single- and 4.0 g in multiple-dose studies .

未来方向

Research suggests that Oxiracetam may be helpful in restoring cognitive impairment by ameliorating neuroinflammation in the early phase of traumatic brain injury . It has also been suggested that Oxiracetam reduced the expansion of ischemic infarction in part via regulating the interplay between microglia activation and autophagy . These findings indicate potential future directions for the use of Oxiracetam in treating cognitive impairments caused by cerebral hypoperfusion .

属性

IUPAC Name |

2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10)/i3+1,5+1,7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLAQQPQKRMGSS-LORYZXSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN(C1=O)[13CH2][13C](=O)[15NH2])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxiracetam-13C2,15N | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

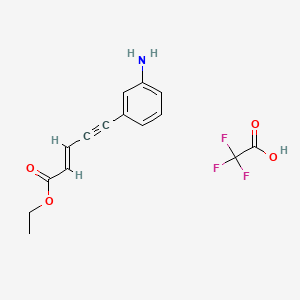

![Ethyl (E)-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pent-2-en-4-ynoate](/img/structure/B583899.png)

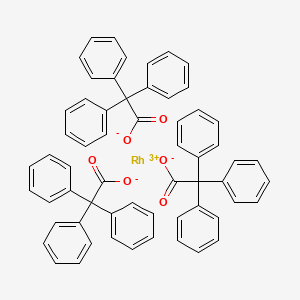

![D-[1-2H]Mannose](/img/structure/B583905.png)

![(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate](/img/structure/B583908.png)

![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)